molecular formula C16H14O2 B3101029 1,4-Diphenylbutane-2,3-dione CAS No. 13832-10-5

1,4-Diphenylbutane-2,3-dione

Cat. No. B3101029
CAS RN: 13832-10-5
M. Wt: 238.28 g/mol
InChI Key: XKBQRCUXXCGCMC-UHFFFAOYSA-N
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Description

“1,4-Diphenylbutane-2,3-dione” is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.2812 . It is also known by other names such as “1,2-Dibenzoylethane”, “1,4-Diphenyl-1,4-butanedione”, “2,2’'-Biacetophenone”, “Biphenacyl”, and "Dibenzoylethane" .


Synthesis Analysis

The synthesis of “1,4-Diphenylbutane-2,3-dione” has been reported in the literature . The synthesis involves the use of 1,4-dicarbonyl precursors and oxidative coupling .


Molecular Structure Analysis

The molecular structure of “1,4-Diphenylbutane-2,3-dione” has been analyzed using various techniques . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “1,4-Diphenylbutane-2,3-dione” have been studied . For instance, the asymmetric reduction of “1,4-Diphenylbutane-2,3-dione” has been carried out using reducing agents like NaBH4, BH3·THF, and PhΝEt2·ΒΗ3 in combination with chiral reagents .


Physical And Chemical Properties Analysis

“1,4-Diphenylbutane-2,3-dione” has a molecular weight of 238.2812 . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Step Preparation from α-Halo Ketones : 1,4-Diphenylbutane-2,3-dione has been synthesized in a one-step process from α-halo acetophenones using Zn-I2 as a condensation agent. This pathway involves a Wurtz-like self-condensation of α-halo ketones (Ceylan et al., 2004).

  • Asymmetric Reduction : The asymmetric reduction of 1,4-Diphenylbutane-2,3-dione has been performed using various reducing agents in combination with chiral reagents. This process leads to the production of chiral 1,4-diol derivatives (Periasamy et al., 2003).

  • Photo Redox Mediated Synthesis : A photo redox-mediated method has been developed for the synthesis of 1,4-Diphenylbutane-2,3-dione using polyoxometalates as catalysts. This process involves dimerization of styrene followed by oxidation under UV light (Das et al., 2016).

Applications in Organic and Heterocyclic Chemistry

  • Role in Heterocyclic Chemistry : 1,4-Diphenylbutane-2,3-dione is a significant compound in heterocyclic chemistry. Its derivatives are used in the synthesis of various heterocyclic compounds (Pešková et al., 2006).

  • Production of Pyrrolidine Derivatives : Chiral 1,4-diol derivatives of 1,4-Diphenylbutane-2,3-dione have been used to produce C2-symmetric 2,5-diphenyl-pyrrolidine derivatives, which are important in synthetic organic chemistry (Periasamy et al., 2004).

Studies in Molecular Structure

  • Crystallography and Molecular Structure : The molecular structure and crystallography of 1,4-Diphenylbutane-2,3-dione and its derivatives have been studied to understand the properties and behavior of β-diketones in various chemical environments (Beddoes et al., 1982).

Safety and Hazards

The safety data sheet for “1,4-Diphenylbutane-2,3-dione” indicates that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used and dust formation should be avoided .

properties

IUPAC Name

1,4-diphenylbutane-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBQRCUXXCGCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281926
Record name 1,4-diphenylbutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13832-10-5
Record name NSC23513
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23513
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-diphenylbutane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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